molecular formula C35H57NO11 B1260360 Mycinamicin VI

Mycinamicin VI

Katalognummer: B1260360
Molekulargewicht: 667.8 g/mol
InChI-Schlüssel: ORPUAOXOPLNKNG-GEUQSOIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycinamicin VI is a mycinamicin composed of a 16-membered ring macrolactone core, an N,N-dimethylated deoxysugar desosamine and a 6-deoxysugar 6-deoxyallose.

Wissenschaftliche Forschungsanwendungen

Biochemical Characterization

Mycinamicin VI is produced by the bacterium Micromonospora griseorubida and is part of a broader class of macrolides known for their complex structures and diverse biological activities. The compound features a 16-membered lactone ring and is modified by various sugar moieties, contributing to its bioactivity.

Table 1: Structural Features of this compound

FeatureDescription
Macrolide Ring Size16-membered
Sugar MoietiesN,N-dimethylated deoxysugar desosamine
Hydroxyl GroupsPresent at key positions affecting activity

Enzymatic Pathways

The biosynthesis of this compound involves several key enzymes, including MycE and MycF, which are responsible for specific methylation steps that enhance the antibiotic's efficacy.

  • MycE : Catalyzes the methylation of the C2′-OH group of 6-deoxyallose in this compound, converting it to Mycinamicin III.
  • MycF : Further modifies Mycinamicin III by methylating the C3′′-OH group, producing Mycinamicin IV.

Table 2: Enzymatic Conversion Pathway

EnzymeSubstrateProductReaction Type
MycEThis compoundMycinamicin IIIMethylation
MycFMycinamicin IIIMycinamicin IVMethylation

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various pathogens, including Staphylococcus aureus, particularly strains resistant to traditional antibiotics such as erythromycin.

Case Study: Efficacy Against Resistant Strains

A study investigated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that:

  • This compound exhibited higher antibacterial activity than erythromycin.
  • The compound was effective in overcoming common resistance mechanisms observed in clinical isolates.

Structural Insights and Binding Affinity

Recent structural studies have provided insights into how this compound interacts with its target sites. The crystal structure analysis revealed that:

  • This compound binds similarly to other substrates in the active site of the enzyme MycF.
  • Variants of MycF showed altered substrate specificity, enhancing the conversion rates of this compound into more active derivatives.

Table 3: Kinetic Parameters of MycF Variants with this compound

VariantKm (μM)Vmax (μM/s)kcat (s−1)
Wild Type10.9 ± 2.90.08 ± 0.010.27
M56A6.4 ± 1.80.04 ± 0.0020.13

Future Directions and Applications

The ongoing research into the biosynthetic pathways and structural biology of this compound suggests several potential applications:

  • Novel Antibiotic Development : Engineering derivatives of this compound could lead to new antibiotics capable of combating resistant bacterial strains.
  • Combination Therapies : Utilizing this compound in combination with other antibiotics may enhance therapeutic efficacy against multi-drug resistant infections.

Eigenschaften

Molekularformel

C35H57NO11

Molekulargewicht

667.8 g/mol

IUPAC-Name

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9-trimethyl-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C35H57NO11/c1-9-27-24(18-43-34-32(42)31(41)29(39)23(6)45-34)12-10-11-13-26(37)20(3)16-21(4)33(19(2)14-15-28(38)46-27)47-35-30(40)25(36(7)8)17-22(5)44-35/h10-15,19-25,27,29-35,39-42H,9,16-18H2,1-8H3/b12-10+,13-11+,15-14+/t19-,20+,21-,22+,23+,24+,25-,27+,29+,30+,31+,32+,33+,34+,35-/m0/s1

InChI-Schlüssel

ORPUAOXOPLNKNG-GEUQSOIWSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O

Isomerische SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)O)O

Kanonische SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycinamicin VI
Reactant of Route 2
Mycinamicin VI
Reactant of Route 3
Mycinamicin VI
Reactant of Route 4
Mycinamicin VI
Reactant of Route 5
Mycinamicin VI
Reactant of Route 6
Mycinamicin VI

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.